molecular formula C14H22ClN B1484954 4,4-Dimethyl-2-phenylcyclohexan-1-amine hydrochloride CAS No. 2059971-65-0

4,4-Dimethyl-2-phenylcyclohexan-1-amine hydrochloride

Cat. No.: B1484954
CAS No.: 2059971-65-0
M. Wt: 239.78 g/mol
InChI Key: YHRRNSGDGXDIFG-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-phenylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C14H22ClN. It is a derivative of cyclohexan-1-amine, featuring a phenyl group and two methyl groups at the 4th position of the cyclohexane ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-phenylcyclohexan-1-amine hydrochloride typically involves the following steps:

  • Phenylcyclohexanone Formation: The starting material, phenylcyclohexanone, is synthesized through the Friedel-Crafts acylation of cyclohexanone with benzene in the presence of an acid catalyst.

  • Reduction to Cyclohexanone: The phenylcyclohexanone is then reduced to phenylcyclohexanol using a reducing agent such as lithium aluminum hydride (LiAlH4).

  • Amination: The phenylcyclohexanol undergoes amination to form 4,4-Dimethyl-2-phenylcyclohexan-1-amine using ammonia and a suitable catalyst.

  • Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-phenylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones and aldehydes.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various amine and alkyl derivatives.

Scientific Research Applications

4,4-Dimethyl-2-phenylcyclohexan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of enzyme inhibitors and receptor binding assays.

  • Medicine: As a potential therapeutic agent in drug discovery and development.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2-phenylcyclohexan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its specific application. The exact mechanism of action can vary based on the biological system and the context in which the compound is used.

Comparison with Similar Compounds

4,4-Dimethyl-2-phenylcyclohexan-1-amine hydrochloride is structurally similar to other cyclohexan-1-amine derivatives, such as:

  • 2-Phenylcyclohexan-1-amine

  • 4-Methyl-2-phenylcyclohexan-1-amine

  • 3,4-Dimethyl-2-phenylcyclohexan-1-amine

Uniqueness: The presence of two methyl groups at the 4th position of the cyclohexane ring makes this compound unique compared to its analogs. This structural feature can influence its chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

4,4-dimethyl-2-phenylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-14(2)9-8-13(15)12(10-14)11-6-4-3-5-7-11;/h3-7,12-13H,8-10,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRRNSGDGXDIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(C1)C2=CC=CC=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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